molecular formula C12H10F3N3O2 B2873586 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 1017606-68-6

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Cat. No.: B2873586
CAS No.: 1017606-68-6
M. Wt: 285.226
InChI Key: BXNKEEOBUHXACZ-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a quinazoline derivative featuring a trifluoromethyl (-CF₃) substituent at position 2 of the quinazoline core, an amino linkage at position 4 connecting to a propanoic acid moiety. Quinazolines are heterocyclic compounds known for diverse biological activities, including kinase inhibition, anticancer, and antimicrobial effects .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-6(10(19)20)16-9-7-4-2-3-5-8(7)17-11(18-9)12(13,14)15/h2-6H,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNKEEOBUHXACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular signaling pathways, leading to various biological effects, including apoptosis, cell cycle arrest, and inhibition of viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Propanoic Acid Derivatives

The closest structural analog is 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid (), which shares the quinazoline core but differs in substituents:

  • Target Compound: Features a -CF₃ group at position 2 and a propanoic acid linked via an amino group.
  • Compound: Contains a dioxo group at positions 2 and 4 and a phenyl-substituted propanoic acid.
Property Target Compound* Compound
Molecular Formula C₁₂H₁₀F₃N₃O₂ (calculated) C₁₇H₁₄N₂O₄
Molecular Weight ~309.22 g/mol 310.31 g/mol
Key Substituents -CF₃, propanoic acid -O, -C₆H₅ (phenyl), propanoic acid
Potential Bioactivity Enhanced lipophilicity Not specified

The -CF₃ group in the target compound likely improves membrane permeability compared to the dioxo and phenyl groups in , which may increase steric hindrance .

Thiazole/Thiazolidinone-Based Derivatives

Compounds like 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid () and 3-(2-amino-1,3-thiazol-4-yl)propanoic acid () highlight the impact of heterocycle substitution:

  • Thiazole vs.
  • Substituent Effects: Nitro (-NO₂) and amino (-NH₂) groups in thiazole derivatives () contrast with -CF₃, affecting electronic properties and metabolic pathways.
Compound (Source) Heterocycle Substituent Melting Point (°C) IR Peaks (cm⁻¹)
Thiazole -NO₂, -C₆H₄NO₂ Not reported 1702 (C=O), 1601 (C=N)
Thiazole -NH₂ Not reported 3279 (O-H), 1702 (C=O)
Target Compound* Quinazoline -CF₃ Not available Expected C=O (~1700 cm⁻¹)

The quinazoline core in the target compound may offer broader π-π stacking interactions compared to thiazoles, favoring binding to hydrophobic enzyme pockets .

Pyrazole/Benzimidazole Derivatives

Compounds such as (S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid () demonstrate the role of aromatic substituents:

  • Electron-Withdrawing Groups: -NO₂ () and -CF₃ both enhance electrophilicity but differ in steric bulk.
  • Spectral Data : The -CF₃ group would show distinct ¹⁹F NMR signals (absent in –3) and influence ¹H NMR shifts due to its inductive effect .

Substituent Effects on Physicochemical Properties

  • -CF₃ vs.
  • Stability : -CF₃ resists metabolic oxidation better than -CH₃ or -C₆H₅, extending half-life .

Biological Activity

2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid is a synthetic compound belonging to the quinazoline family, characterized by its unique trifluoromethyl group, which enhances its biological activity and stability. This article delves into the biological activities, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

  • Molecular Formula : C12H10F3N3O2
  • CAS Number : 1017606-68-6
  • Molecular Weight : 285.22 g/mol

The trifluoromethyl group contributes to the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer progression and inflammation.
  • Cell Signaling Interference : It can modulate cellular signaling pathways, leading to effects such as apoptosis and cell cycle arrest.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A review highlighted that quinazoline-based compounds can inhibit tubulin polymerization and DNA repair mechanisms, resulting in cytotoxic effects on cancer cells .

Case Study : In vitro studies demonstrated that derivatives similar to this compound displayed IC50 values below 1 μM against various human cancer cell lines, indicating potent anticancer activity .

Antiviral Properties

The compound has been investigated for its antiviral potential. Quinazoline derivatives have shown efficacy against several viruses by inhibiting viral replication through interference with viral enzymes .

Research Findings : A study noted that certain quinazoline derivatives inhibited the activity of viral proteases, which are crucial for viral maturation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase (COX) enzymes. COX inhibitors are widely used in treating inflammatory conditions.

Experimental Evidence : In vitro assays indicated that this compound could reduce prostaglandin E2 production, a key mediator in inflammation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Notes
2-{[2-(Dimethylamino)quinazolin-4-yl]amino}propanoic acidAnticancer<0.1Highly effective against multiple cancer cell lines
2-{[2-(Methoxy)quinazolin-4-yl]amino}propanoic acidAntiviral0.5Effective against viral proteases
3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acidAnti-inflammatory1.5Significant COX inhibition

The presence of the trifluoromethyl group in this compound enhances its biological activities compared to other similar compounds.

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